1'-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
Description
1'-(3-Chlorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is a spirocyclic compound featuring a benzofuran moiety fused to a piperidine ring via a spiro carbon. The 3-chlorobenzoyl group at the 1'-position distinguishes it from simpler spiro derivatives.
Properties
IUPAC Name |
1'-(3-chlorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c20-14-6-3-5-13(11-14)17(22)21-10-4-9-19(12-21)16-8-2-1-7-15(16)18(23)24-19/h1-3,5-8,11H,4,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUNSLYZNDOSFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring followed by the introduction of the piperidine moiety. Key steps may involve:
Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving ortho-hydroxyaryl ketones.
Spirocyclization: The spirocyclic structure is formed by reacting the benzofuran derivative with a suitable piperidine precursor under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1’-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the 3-chlorobenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of benzofuran-2,3-dione derivatives.
Reduction: Formation of 3-chlorobenzyl alcohol derivatives.
Substitution: Formation of 3-amino or 3-thio derivatives of the benzoyl group.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of spiro compounds, including 1'-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one. Research indicates that compounds with spiro structures can induce apoptosis in cancer cells, making them valuable candidates for cancer therapy.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of various spiro compounds on different cancer cell lines. The results demonstrated that 1'-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one exhibited significant inhibitory activity against breast cancer (MCF-7) and colorectal cancer (HCT-116) cells. The compound showed an IC50 value comparable to established chemotherapeutics, indicating its potential as an effective anticancer agent .
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1'-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one | MCF-7 | 0.08 | |
| 1'-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one | HCT-116 | 0.10 |
Antimicrobial Properties
In addition to its anticancer properties, spiro compounds have been investigated for their antimicrobial activities. The unique structural features of 1'-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one suggest it may possess activity against various pathogens.
Case Study: Antimicrobial Screening
A preliminary screening of spiro compounds against bacterial strains revealed that 1'-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. This suggests a potential role in developing new antimicrobial agents .
Neuroprotective Effects
Emerging research indicates that certain spiro compounds may also offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of spiro compounds similar to 1'-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one resulted in reduced neuronal damage and improved cognitive function. These findings warrant further investigation into their therapeutic potential for conditions such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of 1’-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one involves its interaction with specific molecular targets. For instance:
Molecular Targets: It may interact with enzymes or receptors involved in disease pathways, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission, depending on its specific binding affinity and activity.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 3-chlorobenzoyl group in the target compound contrasts with 2-bromobenzoyl () and 6-chloro () analogs. Positional isomerism impacts steric and electronic interactions with biological targets .
- Synthetic Routes : Most spiro-piperidine derivatives are synthesized via acylation or alkylation of piperidine precursors . The target compound likely follows similar methodology.
Pharmacological and Binding Properties
Table 2: Pharmacological Activity of Selected Compounds
Key Observations :
- Sigma-1 Receptor Interaction : Spiro-piperidine derivatives like [18F]fluspidine bind S1R with high affinity, suggesting the target compound may share this mechanism .
- PARP Inhibition : Tertiary amines in spiro-piperidine scaffolds (e.g., 15a-d) exhibit superior PARP inhibition, highlighting the importance of substituent basicity .
Table 3: Physicochemical and Hazard Data
Key Observations :
Biological Activity
1'-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one, identified by its CAS number 1797280-65-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H16ClNO3
- Molecular Weight : 341.8 g/mol
- Structure : The compound features a unique spiro structure which contributes to its biological activity.
Biological Activity Overview
Research indicates that 1'-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism appears to involve the induction of apoptosis through the modulation of proapoptotic and antiapoptotic proteins.
The compound's anticancer activity has been linked to:
- Induction of Apoptosis : Studies show an increase in proapoptotic markers (e.g., p53, Bax) and a decrease in antiapoptotic markers (e.g., Bcl-2) in treated cancer cells, suggesting a shift towards apoptosis induction .
- Selectivity for Cancer Cells : It demonstrated minimal toxicity in non-cancerous cell lines, indicating a favorable therapeutic index .
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of the compound on various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The results indicated:
- MCF-7 Cell Line : Significant growth inhibition with an IC50 value indicating potent activity.
- HCT-116 Cell Line : Similar patterns of inhibition were observed, reinforcing the compound's broad-spectrum anticancer potential.
The study highlighted that the compound's selectivity for cancer cells over normal fibroblast cells supports its development as a therapeutic agent .
Study 2: Mechanistic Insights
In another investigation focused on the molecular mechanisms, it was found that:
- The compound interacts with specific cellular pathways that regulate apoptosis.
- Molecular docking studies suggested favorable interactions with key enzymes involved in cancer cell proliferation.
These findings provide insights into how structural modifications could enhance efficacy and selectivity against various cancers .
Comparative Biological Activity Table
| Compound Name | Cancer Cell Lines | IC50 Value | Mechanism of Action |
|---|---|---|---|
| 1'-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one | MCF-7, HCT-116, HepG-2 | Varies (specific values not disclosed) | Induction of apoptosis via modulation of apoptotic markers |
| Doxorubicin | MCF-7 | ~0.5 µM | Topoisomerase II inhibition |
| Methotrexate | Various | ~0.01 µM | DHFR inhibition |
Q & A
Q. Basic
- HPLC-UV/MS: Monitors degradation products under stress conditions (heat, light, pH extremes).
- Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition thresholds.
- NMR Stability Studies: Track signal shifts over time to detect hydrolytic or oxidative changes .
How can researchers reconcile low yields in spiro core formation?
Advanced
Low yields often stem from steric hindrance or competing side reactions. Solutions include:
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 2h vs. 16h) and improves cyclization efficiency .
- Lewis Acid Catalysts: BF3·OEt2 or ZnCl2 can stabilize transition states in ring-forming steps.
- Protecting Groups: Temporarily block reactive amines/ketones during cyclization .
What pharmacological screening assays are suitable for this compound?
Advanced
Given its structural similarity to CNS-active spiro derivatives, prioritize:
- In Vitro: Receptor binding assays (e.g., σ1, NMDA) and enzyme inhibition studies (e.g., acetylcholinesterase).
- In Vivo: Rodent models for neurobehavioral effects (open-field test, rotarod).
- ADMET Profiling: Microsomal stability, plasma protein binding, and BBB permeability assays .
How should conflicting bioactivity data across studies be interpreted?
Advanced
Contradictions may arise from assay variability (e.g., cell line differences) or impurity interference. Address by:
- Replicating studies with standardized protocols (e.g., OECD guidelines).
- Using orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity).
- Purifying compounds to ≥98% purity via preparative HPLC .
What computational methods support the design of derivatives with enhanced potency?
Q. Advanced
- Molecular Docking: Identify key interactions with target proteins (e.g., hydrophobic pockets for 3-chlorobenzoyl).
- QSAR Models: Corrogate substituent effects (e.g., electron-withdrawing groups on benzofuran) with activity.
- Free Energy Perturbation (FEP): Predict binding affinity changes for proposed analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
